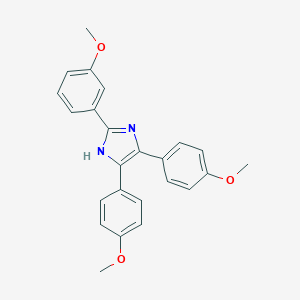
2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of methoxyphenyl groups at positions 2, 4, and 5 of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 4-methoxybenzaldehyde.
Formation of Imidazole Ring: The imidazole ring is formed through a condensation reaction involving the aldehydes and an amine source, such as ammonium acetate or aniline, under acidic or basic conditions.
Substitution Reactions: The methoxy groups are introduced through substitution reactions using methoxy-substituted benzaldehydes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methoxy-phenyl)-4,5-diphenyl-1H-imidazole: Lacks the additional methoxy groups.
2-(4-Methoxy-phenyl)-4,5-bis-(4-methoxy-phenyl)-1H-imidazole: Similar structure but different substitution pattern.
2-(3-Methoxy-phenyl)-4,5-bis-(3-methoxy-phenyl)-1H-imidazole: Different position of methoxy groups.
Uniqueness
2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C24H22N2O3 |
|---|---|
Peso molecular |
386.4g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C24H22N2O3/c1-27-19-11-7-16(8-12-19)22-23(17-9-13-20(28-2)14-10-17)26-24(25-22)18-5-4-6-21(15-18)29-3/h4-15H,1-3H3,(H,25,26) |
Clave InChI |
AYCXYTYRHKFITO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


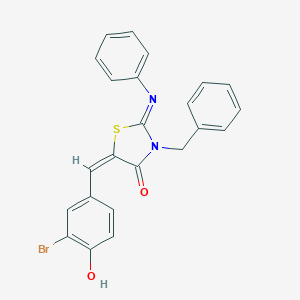
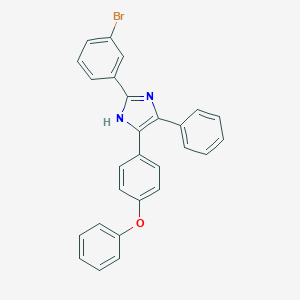
![2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-BROMOPHENOXY)METHYL]BENZONITRILE](/img/structure/B388318.png)
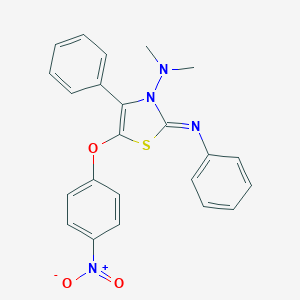
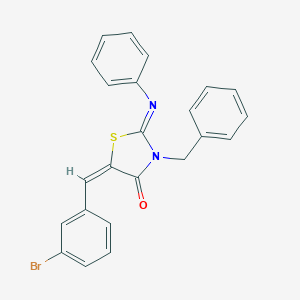
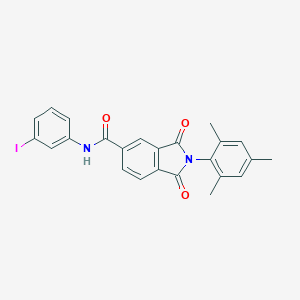
![4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE](/img/structure/B388323.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388324.png)
![2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE](/img/structure/B388325.png)
![2-[[4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile](/img/structure/B388329.png)
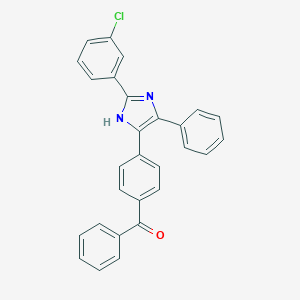
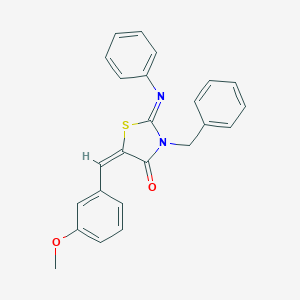
![2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE](/img/structure/B388335.png)
![2-(ANTHRACEN-9-YL)-4,5-BIS({[1,1'-BIPHENYL]-4-YL})-1H-IMIDAZOLE](/img/structure/B388337.png)
